

# JNJ-37822681 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-37822681 dihydrochloride

Cat. No.: B3049576 Get Quote

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies associated with **JNJ-37822681 dihydrochloride**. This potent and selective dopamine D2 receptor antagonist has been a subject of significant interest for its potential therapeutic applications in neuropsychiatric disorders.

## **Chemical Structure and Properties**

**JNJ-37822681 dihydrochloride** is the salt form of the parent compound N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine.[1][2] Its chemical structure is characterized by a trifluoromethylpyridazinamine moiety linked to a piperidine ring, which in turn is substituted with a 3,4-difluorobenzyl group.

Image of the chemical structure of JNJ-37822681



| Property          | Value                                                                                                                                                                                                                     | Source    |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | N-[1-[(3,4-<br>difluorophenyl)methyl]piperidin<br>-4-yl]-6-<br>(trifluoromethyl)pyridazin-3-<br>amine dihydrochloride                                                                                                     | [1][3][4] |  |
| Molecular Formula | C17H17F5N4 · 2HCl [3]                                                                                                                                                                                                     |           |  |
| Molecular Weight  | 445.26 g/mol                                                                                                                                                                                                              | [4]       |  |
| CAS Number        | 2108806-02-4                                                                                                                                                                                                              | [3][4]    |  |
| Parent CAS Number | 935776-74-2                                                                                                                                                                                                               | [4]       |  |
| Appearance        | Solid                                                                                                                                                                                                                     | [3]       |  |
| Purity            | ≥98%                                                                                                                                                                                                                      | [3][4]    |  |
| Solubility        | Soluble in water and DMSO.                                                                                                                                                                                                | [3][4]    |  |
| Storage           | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks).  For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture. | [1][5]    |  |

# Pharmacological Properties and Mechanism of Action

JNJ-37822681 is a potent, specific, and centrally active antagonist of the dopamine D2 receptor, exhibiting fast-dissociating kinetics.[5] This characteristic is believed to contribute to a lower incidence of extrapyramidal symptoms compared to other antipsychotics. Its primary mechanism of action involves the blockade of D2 receptors in the brain.[5] More recently, JNJ-37822681 has also been identified as an opener of neuronal Kv7 (KCNQ) potassium channels, suggesting a potential for therapeutic repurposing in conditions like epilepsy.[6]



### **Receptor Binding Profile**

The selectivity of JNJ-37822681 for the dopamine D2L receptor is a key feature of its pharmacological profile. It displays significantly lower affinity for other dopamine receptor subtypes and various other neurotransmitter receptors.

| Target                       | Kı (nM) | Source |
|------------------------------|---------|--------|
| Dopamine D2L                 | 158     | [3][5] |
| Dopamine D1                  | >3000   | [3]    |
| Dopamine D3                  | 1159    | [3]    |
| α <sub>1</sub> -Adrenergic   | >5000   | [3]    |
| Histamine H <sub>1</sub>     | 4931    | [3]    |
| Serotonin 5-HT <sub>2a</sub> | 2896    | [3]    |
| Serotonin 5-HT <sub>2e</sub> | >4000   | [3]    |

# **In Vivo Efficacy**

Preclinical studies in animal models have demonstrated the efficacy of JNJ-37822681 in paradigms relevant to psychosis.



| Experimental<br>Model                           | ED₅₀ (mg/kg) | Route of<br>Administration | Species | Source |
|-------------------------------------------------|--------------|----------------------------|---------|--------|
| D <sub>2</sub> Receptor<br>Blockade in<br>Brain | 0.39         | i.h. (unspecified)         | Rat     | [5]    |
| Apomorphine-<br>induced<br>Stereotypy           | 0.19         | i.h. (unspecified)         | Rat     | [3][5] |
| D-amphetamine-<br>induced<br>Hyperlocomotion    | 1.0          | i.h. (unspecified)         | Rat     | [3][5] |
| Phencyclidine-<br>induced<br>Hyperlocomotion    | 4.7          | i.h. (unspecified)         | Rat     | [5]    |

## **Signaling Pathways**

The primary signaling pathway modulated by JNJ-37822681 is the dopamine D2 receptor pathway. As an antagonist, it blocks the binding of dopamine to the D2 receptor, thereby inhibiting downstream signaling. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gai/o proteins. Inhibition of this pathway leads to a decrease in the inhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.

The secondary mechanism involving Kv7 channels suggests that JNJ-37822681 can also directly modulate neuronal excitability. By opening these potassium channels, it would cause hyperpolarization of the neuronal membrane, making it more difficult for action potentials to be generated.[6]





Click to download full resolution via product page

Fig. 1: Signaling pathways of JNJ-37822681.

## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments involving JNJ-37822681.

### **Dopamine D2 Receptor Radioligand Binding Assay**

This protocol is a generalized procedure for determining the binding affinity of JNJ-37822681 to the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-Spiperone).

#### 1. Membrane Preparation:

- Tissues or cells expressing the dopamine D2 receptor are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at high speed to pellet the cell membranes.

#### Foundational & Exploratory





- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
- 2. Competitive Binding Assay:
- A constant concentration of the radioligand (e.g., [³H]-Spiperone) is incubated with the membrane preparation in the presence of varying concentrations of JNJ-37822681.
- Non-specific binding is determined by including a high concentration of a known D2 antagonist (e.g., haloperidol) in a parallel set of incubations.
- The reaction is incubated to allow binding to reach equilibrium.
- The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- The radioactivity retained on the filters is quantified using liquid scintillation counting.
- 3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of JNJ-37822681 that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined by non-linear regression analysis of the competition curve.
- The inhibitory constant  $(K_i)$  is calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_e)$ , where [L] is the concentration of the radioligand and  $K_e$  is its equilibrium dissociation constant.





Click to download full resolution via product page

Fig. 2: Workflow for a D2 receptor binding assay.



#### In Vivo Models of Psychosis

Apomorphine-Induced Stereotypy in Rats:

- Rats are pre-treated with various doses of JNJ-37822681 or vehicle.
- After a specified time, the dopamine agonist apomorphine is administered to induce stereotypic behaviors (e.g., sniffing, gnawing, licking).
- The intensity of the stereotypic behavior is scored by a trained observer who is blind to the treatment conditions.
- The ED<sub>50</sub>, the dose of JNJ-37822681 that reduces the stereotypic score by 50%, is calculated.[3][5]

Amphetamine-Induced Hyperlocomotion in Rats:

- Rats are habituated to an open-field arena.
- Animals are then treated with JNJ-37822681 or vehicle, followed by an injection of damphetamine to induce hyperlocomotion.
- Locomotor activity is recorded using an automated activity monitoring system.
- The ED<sub>50</sub>, the dose of JNJ-37822681 that inhibits the amphetamine-induced increase in locomotion by 50%, is determined.[3][5]

#### **Neuronal Kv7 Channel Activity Assay**

A fluorescence-based high-throughput assay can be used to identify and characterize Kv7 channel openers.

- 1. Cell Culture:
- A cell line stably expressing the desired Kv7 channel subtype (e.g., Kv7.2/7.3) is used.
- The cells are engineered to express a voltage-sensitive fluorescent dye.
- 2. Assay Procedure:

#### Foundational & Exploratory





- · Cells are plated in microtiter plates.
- The cells are incubated with JNJ-37822681 at various concentrations.
- The cell membrane is depolarized using a high concentration of potassium chloride.
- The change in fluorescence, which is proportional to the membrane potential, is measured using a plate reader.
- An increase in fluorescence in the presence of JNJ-37822681 indicates an opening of the Kv7 channels and subsequent membrane hyperpolarization.
- 3. Data Analysis:
- The concentration-response curve for JNJ-37822681 is plotted.
- The EC<sub>50</sub>, the concentration of JNJ-37822681 that produces 50% of the maximal effect, is calculated.





Click to download full resolution via product page

Fig. 3: Workflow for a Kv7 channel activity assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The fast-dissociating D2 antagonist antipsychotic JNJ-37822681 is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [JNJ-37822681 Dihydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049576#jnj-37822681-dihydrochloride-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com